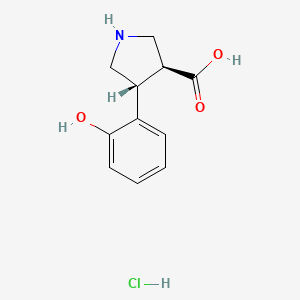
2-(2,4-Dichlorophenoxy)benzaldehyde
Descripción general
Descripción
2-(2,4-Dichlorophenoxy)benzaldehyde (2,4-DCB) is a synthetic aromatic aldehyde with a wide range of applications in the field of scientific research. It is a versatile compound with a high degree of stability, making it an ideal choice for a variety of experiments. 2,4-DCB is used in a variety of research applications, including the synthesis of drugs and other compounds, as well as in biochemical and physiological studies. In
Aplicaciones Científicas De Investigación
Anti-tubercular Agents
A series of novel compounds, including 2-(2-(4-aryloxybenzylidene)hydrazinyl)benzothiazole derivatives, were synthesized for potential use as anti-tubercular agents. One compound, featuring 2-(2,4-dichlorophenoxy)benzaldehyde, showed promising activity against Mycobacterium tuberculosis, indicating its potential as a lead for new anti-tubercular drugs (Telvekar et al., 2012).
Pharmaceutical Intermediates
2-(2,4-Dichlorophenoxy)benzaldehyde is used in the synthesis of dihydropyridine derivatives, which have broad applications as pharmaceuticals, particularly as calcium channel blockers. The use of alkaline carbons as catalysts in this process has been studied, highlighting an efficient and "green" method for preparing these medically significant intermediates (Perozo-Rondón et al., 2006).
Enzyme Catalysis in Chemical Synthesis
Benzaldehyde lyase, an enzyme showing high enantioselectivity, has been used for the synthesis of benzoin derivatives. This process, involving 2-(2,4-dichlorophenoxy)benzaldehyde, demonstrates the enzyme's utility in asymmetric C–C-bond formation, offering a novel approach to preparing chiral compounds in the field of chemical engineering (Kühl et al., 2007).
Catalysis in Organic Synthesis
In the field of organic chemistry, 2-(2,4-Dichlorophenoxy)benzaldehyde has been used in the synthesis of a composite material for catalytic applications. This composite material, combining 2,4-dichlorophenoxy phthalocyanine cobalt with MIL-101(Fe), demonstrates improved performance in the catalytic oxidation of styrene to benzaldehyde, showcasing its potential in organic synthesis processes (Yin et al., 2021).
Enzymatic Kinetic Resolution
Candida rugosa lipase has been used for the kinetic resolution of racemic methyl 2-(2,4-dichlorophenoxy)propionate, highlighting the enzyme's utility in producing chiral compounds with high enantiomeric excess. This application is significant in the pharmaceutical and chemical industries for the production of enantiomerically pure compounds (Cipiciani et al., 1998).
Propiedades
IUPAC Name |
2-(2,4-dichlorophenoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O2/c14-10-5-6-13(11(15)7-10)17-12-4-2-1-3-9(12)8-16/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEAYPCKDEZKJMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376951 | |
| Record name | 2-(2,4-dichlorophenoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenoxy)benzaldehyde | |
CAS RN |
86309-06-0 | |
| Record name | 2-(2,4-dichlorophenoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-acetyl-N-{5-[(Z)-(4-chlorophenyl)methylidene]-4-oxo-2-thioxo-1,3-thiazolan-3-yl}acetamide](/img/structure/B1350333.png)
![2-[(2,3-dichlorophenyl)sulfanyl]-5-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B1350338.png)

![3-{[(4-Chlorophenyl)sulfanyl]methyl}benzoic acid](/img/structure/B1350345.png)








